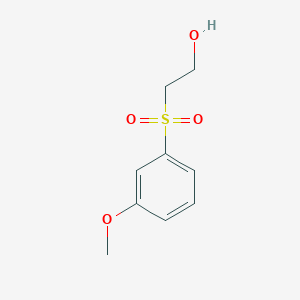

3-Methoxyphenylsulfonylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal Structure Analysis

The crystal structure of a compound closely related to 3-Methoxyphenylsulfonylethanol, specifically 3-Hydroxy methyl 4,6-dimethoxy-9-phenylsulfonyl-carbazole, has been elucidated, revealing a monoclinic system with specific unit cell parameters. The compound exhibits a planar carbazole ring fragment inclined at a significant angle relative to the phenylsulfonyl group. The central hexavalent sulfur atom is surrounded by atoms in a tetrahedral configuration, with notable deviations in the O-SO angles, indicating a complex molecular geometry .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of 3-Methoxyphenylsulfonylethanol, the structural details of the related compound suggest that its synthesis could involve steps to ensure the correct orientation and bonding of the phenylsulfonyl group to the carbazole ring. The synthesis would likely require careful control of reaction conditions to achieve the desired molecular configuration .

Chemical Reactions Analysis

The data does not provide specific reactions involving 3-Methoxyphenylsulfonylethanol. However, the presence of a phenylsulfonyl group in the related compound suggests potential reactivity, particularly in the context of sulfonation reactions or interactions with nucleophiles due to the electron-withdrawing nature of the sulfonyl group .

Physical and Chemical Properties Analysis

The crystallographic data of the related compound provides insights into the physical properties, such as the angles and distances between atoms, which can influence the chemical behavior of 3-Methoxyphenylsulfonylethanol. The tetrahedral arrangement around the sulfur atom and the planarity of the carbazole ring are likely to affect the compound's reactivity and interactions with other molecules .

Case Studies and Applications

No specific case studies or applications for 3-Methoxyphenylsulfonylethanol are mentioned in the provided papers. However, the structural analysis of related compounds can be instrumental in predicting the potential uses of 3-Methoxyphenylsulfonylethanol in various chemical processes or as a precursor in synthetic chemistry .

Scientific Research Applications

Analytical Method Development

- 3-Methoxyphenylsulfonylethanol has been utilized in the development of analytical methods, such as a new HPLC method for determining 3-methoxy-4-hydroxyphenylglycol (MHPG), a main noradrenaline metabolite in human plasma. This method features high sensitivity and accuracy, demonstrating the compound's role in enhancing analytical techniques in biomedical research (Raggi et al., 2001).

Inhibition Studies in Biochemistry

- The compound is relevant in biochemical studies, particularly in investigating inhibition mechanisms. For example, it has been studied in the context of inhibiting matrix metalloproteinase 2 (MMP2), a critical enzyme in various physiological and pathological processes. The research provides insights into the compound's interaction and inhibition mechanism with MMP2, contributing to the understanding of enzyme inhibitors (Tao et al., 2010).

Catalysis and Chemical Reactions

- Research has explored the role of 3-Methoxyphenylsulfonylethanol in catalysis and chemical reactions. Studies include its use in electrochemical reactions and in understanding the mechanism of certain organic reactions. This highlights the compound's importance in chemical synthesis and material science applications (Baciocchi et al., 1996).

Surface Science and Material Chemistry

- The compound has been instrumental in studying surface sites of materials like ceria nanocrystals. Through methanol adsorption and desorption studies, it provides insights into the nature of surface sites, which is vital in catalyst design and material science research (Wu et al., 2012).

Environmental and Biological Applications

- 3-Methoxyphenylsulfonylethanol is used in studies focused on environmental and biological systems, such as in the kinetics of methanolysis reactions. These studies have implications for environmental decontamination processes and understanding biological mechanisms (Dhar et al., 2011).

Molecular and Structural Biology

- In molecular and structural biology, the compound plays a role in the crystallization and structural analysis of biomolecules, aiding in the understanding of disease mechanisms and drug design, as evidenced by its application in Alzheimer's disease research (Altomare et al., 2014).

properties

IUPAC Name |

2-(3-methoxyphenyl)sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7,10H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTMSIMVNSLTSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyphenylsulfonylethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

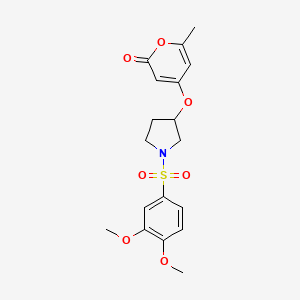

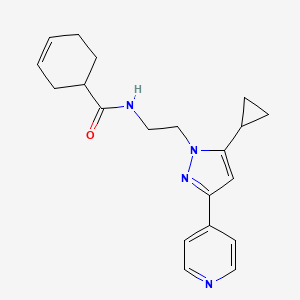

![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2506225.png)

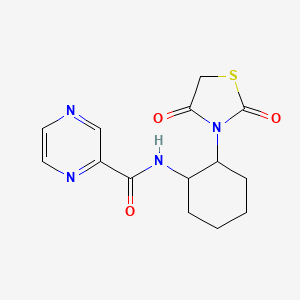

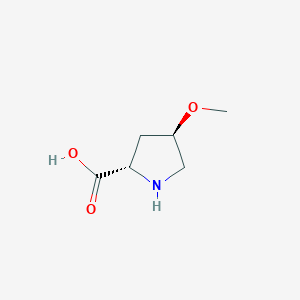

![2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2506230.png)

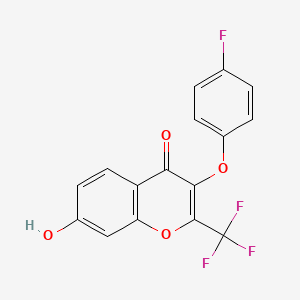

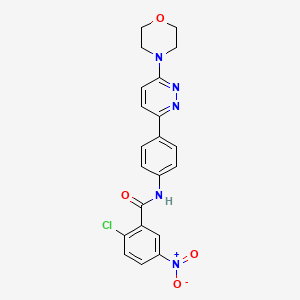

![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)